

"5-Bromo-2-nitropyridin-3-ol" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-nitropyridin-3-OL**

Cat. No.: **B586276**

[Get Quote](#)

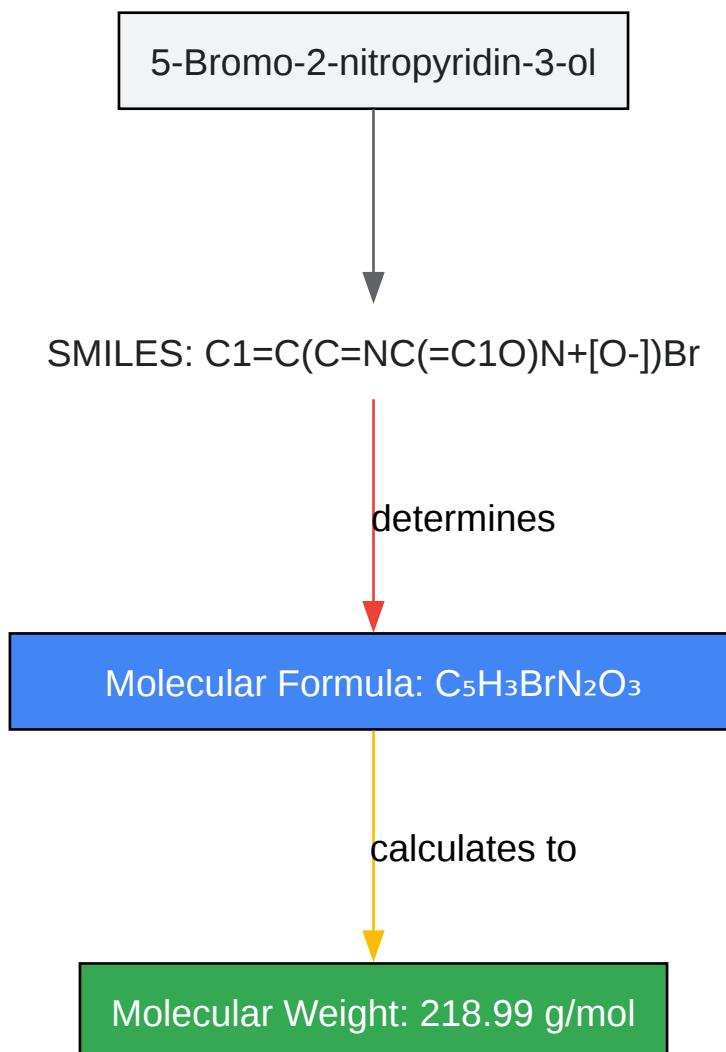
Technical Guide: 5-Bromo-2-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **5-Bromo-2-nitropyridin-3-ol**, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Molecular Data

5-Bromo-2-nitropyridin-3-ol is a pyridine derivative characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group on the pyridine ring. These functional groups contribute to its reactivity, making it a valuable building block in organic synthesis.[\[1\]](#)


Molecular Identity and Properties

The fundamental molecular formula and weight, along with other identifiers, are summarized in the table below.

Parameter	Value
Molecular Formula	C ₅ H ₃ BrN ₂ O ₃ [2]
Molecular Weight	218.99 g/mol [2]
IUPAC Name	5-bromo-2-nitropyridin-3-ol [2]
CAS Number	691872-15-8 [2]
SMILES	C1=C(C=NC(=C1O)--INVALID-LINK--[O-])Br [2]
Synonyms	5-Bromo-2-nitro-pyridin-3-ol, 5-Bromo-3-nitro-2(1H)-pyridinone

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name, its structural representation (SMILES), and its fundamental molecular properties.

[Click to download full resolution via product page](#)

Logical flow from compound name to molecular properties.

Experimental Protocols

Synthesis of 5-Bromo-2-nitropyridin-3-ol

A documented method for the synthesis of the related isomer, 5-bromo-2-hydroxy-3-nitropyridine, involves the nitration of 2-amino-5-bromopyridine.^[3] This procedure highlights a practical approach to constructing this class of substituted pyridines.

Materials:

- 2-amino-5-bromopyridine (100 g, 574.7 mmol)

- Concentrated sulfuric acid (d=1.84 g/cm³, 300 ml)
- Fuming nitric acid (d=1.5 g/cm³, 34.5 ml, 821.6 mmol)
- Ice water

Procedure:

- In a suitable reaction vessel, dissolve 100 g of 2-amino-5-bromopyridine in 300 ml of concentrated sulfuric acid.
- While maintaining the temperature at 60°C, add 34.5 ml of fuming nitric acid dropwise to the solution.
- After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the precipitated solid from the solution.
- Wash the collected solid with water.
- Dry the final product to yield 5-bromo-2-hydroxy-3-nitropyridine.[\[3\]](#)

Determination of Molecular Weight

While the molecular weight can be calculated from the molecular formula, experimental verification is a critical step in compound characterization. Several methods are employed for this purpose.

- Mass Spectrometry: This is a modern and highly accurate technique that directly measures the mass-to-charge ratio of ionized molecules.[\[4\]](#) From this ratio, the molecular mass can be precisely determined.
- Colligative Properties: These methods rely on the changes in physical properties of a solvent upon the addition of a solute. They are particularly useful for non-volatile solutes.

- Freezing Point Depression (Cryoscopy): The freezing point of a solvent decreases when a solute is dissolved in it. The magnitude of this depression is proportional to the molality of the solute, from which the molecular weight can be calculated.[4][5] This method was formally introduced in the 1880s by François-Marie Raoult.[5]
- Boiling Point Elevation (Ebullioscopy): Similar to freezing point depression, the boiling point of a solvent increases with the addition of a non-volatile solute. The elevation in boiling point is used to determine the molality and subsequently the molecular weight of the solute.[4]

Applications in Research and Development

5-Bromo-2-nitropyridin-3-ol and its isomers are versatile intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1]

- Pharmaceutical Development: These compounds serve as crucial building blocks for creating novel anti-inflammatory, antibacterial, and antifungal agents.[1] Their reactivity allows for the construction of complex, biologically active molecules with significant therapeutic potential.[1]
- Agrochemical Industry: In agriculture, this chemical is a precursor for the synthesis of herbicides and pesticides.[1] Its structure provides a foundation for developing effective crop protection agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 53418420 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]

- 4. howengineeringworks.com [howengineeringworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. ["5-Bromo-2-nitropyridin-3-ol" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586276#5-bromo-2-nitropyridin-3-ol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b586276#5-bromo-2-nitropyridin-3-ol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com